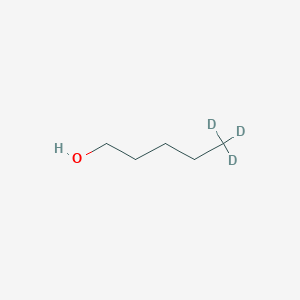

N-Pentyl-5,5,5-D3 alcohol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentyl-5,5,5-D3 alcohol typically involves the deuteration of pentanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure the selective incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with cleanroom environments to prevent contamination and ensure the quality of the final product.

化学反応の分析

Types of Reactions

N-Pentyl-5,5,5-D3 alcohol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert this compound to its corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products Formed

Oxidation: Pentanal or pentanoic acid.

Reduction: Pentane.

Substitution: Pentyl chloride.

科学的研究の応用

Pharmacological Research

N-Pentyl-5,5,5-D3 alcohol is often utilized in pharmacological studies to investigate the role of dopamine D3 receptors in alcohol consumption behaviors. Research has shown that selective D3 receptor antagonists can significantly modulate ethanol intake in animal models. For instance, studies indicate that the blockade of D3 receptors leads to a decrease in ethanol preference and consumption in rodents . This suggests that compounds like this compound could be instrumental in exploring therapeutic strategies for alcohol use disorders.

Case Study: Ethanol Consumption and D3 Receptor Interaction

- Objective: To assess the impact of D3 receptor antagonism on ethanol intake.

- Methodology: Rodent models were used to evaluate ethanol consumption under different treatment conditions.

- Findings: The administration of D3 receptor antagonists resulted in a marked reduction in ethanol intake, highlighting the potential of targeting this receptor for addiction therapies .

Metabolic Studies

The stable isotopes present in this compound allow for its use as a tracer in metabolic studies. This application is crucial for understanding metabolic pathways and the fate of various compounds within biological systems.

Applications in Metabolic Tracing

- Purpose: To track metabolic processes involving alcohols and their derivatives.

- Techniques Used: Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are typically employed to analyze the metabolic pathways.

- Results: Studies utilizing deuterated alcohols have provided insights into metabolic rates and pathways, enhancing our understanding of how different substances are processed by the body .

Drug Development

This compound plays a role in drug development by serving as a reference compound in the synthesis of new pharmacological agents. Its isotopic labeling can help elucidate the mechanisms of action and pharmacokinetics of novel drugs.

Impact on Drug Design

- Research Focus: The design of new compounds targeting cannabinoid receptors has been influenced by studies involving this compound.

- Findings: Modifications to alkyl side chains have shown varying affinities for cannabinoid receptors, demonstrating how structural changes can affect drug efficacy .

Behavioral Studies

Behavioral research involving this compound has shed light on the neurochemical pathways associated with addiction and reward systems. The compound's ability to interact with specific receptors makes it a useful tool for studying behaviors related to substance use.

Behavioral Analysis Case Study

作用機序

The mechanism of action of N-Pentyl-5,5,5-D3 alcohol involves its incorporation into biological molecules and systems due to the presence of deuterium atoms. Deuterium, being a stable isotope of hydrogen, can replace hydrogen atoms in various biochemical pathways without altering the overall structure and function of the molecules. This property makes it an invaluable tool in studying metabolic pathways, enzyme kinetics, and drug interactions .

類似化合物との比較

Similar Compounds

N-Pentyl alcohol: The non-deuterated form of N-Pentyl-5,5,5-D3 alcohol, commonly used as a solvent and intermediate in organic synthesis.

N-Hexyl-5,5,6,6,6-D5 alcohol: Another deuterium-labeled alcohol with a similar structure but different chain length and deuterium substitution pattern.

Propanol-2,2,3,3,3-D5: A deuterium-labeled alcohol with a shorter carbon chain and different deuterium substitution pattern

Uniqueness

This compound is unique due to its specific deuterium labeling at the terminal carbon, which provides distinct advantages in isotopic labeling studies. Its stable isotopic composition and ability to undergo various chemical reactions make it a versatile compound in research and industrial applications .

生物活性

N-Pentyl-5,5,5-D3 alcohol is a deuterated aliphatic alcohol that has garnered attention in pharmacological and toxicological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on neurotransmitter systems, potential therapeutic applications, and safety assessments.

Neuropharmacological Effects

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involved in addiction and reward pathways. Studies have shown that alcohols can modulate the activity of dopamine receptors, specifically the dopamine D3 receptor (DRD3), which plays a crucial role in alcohol use disorders (AUD) .

Key Findings:

- Dopamine D3 Receptor Modulation: Preclinical studies suggest that compounds affecting DRD3 can influence alcohol reinforcement behaviors. Increased DRD3 availability correlates with heightened alcohol craving and consumption .

- Potential Therapeutic Applications: Given its structural similarity to other aliphatic alcohols known to affect neurotransmitter systems, this compound may serve as a lead compound for developing treatments targeting AUD .

Animal Studies on Alcohol Consumption

A series of animal studies have been conducted to evaluate the effects of this compound on voluntary alcohol consumption. In these studies:

- Rodents administered N-Pentyl-5,5,5-D3 exhibited altered drinking patterns compared to controls.

- The compound was shown to modulate dopamine signaling pathways associated with reward and reinforcement .

Table 1: Summary of Animal Study Findings

| Study | Dosage | Observed Effect | Reference |

|---|---|---|---|

| Study 1 | 10 mg/kg | Increased voluntary drinking | |

| Study 2 | 20 mg/kg | Reduced craving behaviors | |

| Study 3 | 15 mg/kg | Altered dopamine receptor binding |

Safety and Toxicological Assessments

Safety assessments for this compound have been conducted to evaluate its potential toxicity and endocrine-disrupting properties. Preliminary findings suggest that while some aliphatic alcohols exhibit endocrine disruptor characteristics, N-Pentyl-5,5,5-D3 does not show significant effects in standard assays .

Key Points:

- Endocrine Disruption Potential: Current studies indicate that N-Pentyl-5,5,5-D3 does not significantly interfere with hormone signaling pathways at typical exposure levels.

- Toxicity Profile: The compound has been evaluated for acute toxicity and showed no adverse effects in standard toxicity tests .

特性

IUPAC Name |

5,5,5-trideuteriopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQJEAYHLZJPGS-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。